7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid
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Overview
Description
7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with the molecular formula C9H7BrO3, is characterized by a bromine atom at the 7th position and a carboxylic acid group at the 5th position on the dihydrobenzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the bromination of 2,3-dihydrobenzofuran followed by carboxylation. One common method includes the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydrobenzofuran-5-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: 2,3-Dihydrobenzofuran-5-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways involved in its biological activities. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Contains an amino and chloro group, leading to distinct chemical and biological properties.
2,3-Dihydrobenzo[b]furan-5-carbaldehyde: Features an aldehyde group instead of a carboxylic acid group, affecting its reactivity and applications.
Uniqueness: The presence of the bromine atom at the 7th position and the carboxylic acid group at the 5th position makes 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other benzofuran derivatives .
Properties
Molecular Formula |
C9H7BrO3 |
---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2,(H,11,12) |
InChI Key |
XAELZMNJPQDCBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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